1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride
Description
Background of Piperazine Derivatives in Chemical Research
Piperazine derivatives constitute a fundamental class of organic compounds characterized by their structural versatility and diverse pharmacological activities, establishing them as significant targets in medicinal chemistry research. These compounds feature a six-membered ring containing two nitrogen atoms positioned at opposite locations within the ring structure, accompanied by four carbon atoms that provide the foundational framework for chemical modifications. The inherent structural properties of piperazine derivatives enable extensive substitution patterns, allowing researchers to introduce various functional groups and substituents that modulate their chemical and biological characteristics.
The significance of piperazine derivatives in chemical research stems from their broad spectrum of biological activities, which encompass antimicrobial, anticancer, and central nervous system effects. These diverse activities result from complex mechanisms of action ranging from receptor interactions to modulation of cellular pathways, making piperazine derivatives particularly valuable for structure-activity relationship studies. Contemporary research has demonstrated that piperazine compounds exhibit remarkable potential in drug discovery applications, with their synthesis encompassing both classical and modern synthetic methodologies that facilitate the introduction of diverse substituents and functional groups.
The chemical research community has extensively investigated piperazine derivatives due to their capacity for structural modification and their presence in numerous commercially successful pharmaceutical compounds. Research findings indicate that piperazine derivatives demonstrate significant biological importance, with documented activities including antidiarrheal, antipyretic, analgesic, antimicrobial, antitumor, anti-inflammatory, diuretic, antipsychotic, antimalarial, and antidepressant properties. The widespread occurrence of piperazine pharmacophores in approved pharmaceutical formulations underscores their fundamental importance in medicinal chemistry, with piperazine representing the third most frequently utilized nitrogen-based pharmacophore among United States Food and Drug Administration approved drugs.
Chemical Classification and Significance of Chlorophenoxy-substituted Piperazines
Chlorophenoxy-substituted piperazines represent a specialized subclass of piperazine derivatives characterized by the incorporation of chlorinated phenoxy groups into their molecular structure. This particular structural modification introduces significant changes to the compound's chemical properties, including alterations in lipophilicity, electronic distribution, and molecular interactions. The presence of chlorine atoms within the phenoxy substituent creates unique electronic effects that influence the compound's reactivity patterns and biological activity profiles.
The chemical classification of 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride places it within the broader category of substituted piperazines, specifically those containing halogenated aromatic ether linkages. This compound features a piperazine ring substituted with a 4-(4-chlorophenoxy)butyl group, creating a distinctive molecular architecture that combines the fundamental piperazine core with extended aromatic and aliphatic components. The molecular formula C₁₄H₂₃Cl₃N₂O reflects the presence of multiple chlorine atoms, including those in the dihydrochloride salt form and the chlorinated phenoxy substituent.
The structural significance of chlorophenoxy substitution extends beyond simple chemical modification, as these groups often serve as pharmacophoric elements that contribute to specific biological activities. Research investigations have revealed that chlorinated phenoxy groups can enhance binding affinity to biological targets while modulating selectivity profiles. The butyl linker connecting the piperazine core to the chlorophenoxy group provides additional conformational flexibility, enabling optimal spatial arrangement for molecular interactions.
Table 1: Chemical Properties of this compound
Historical Context in Piperazine Structural Chemistry
The historical development of piperazine chemistry traces its origins to the early recognition of structural similarities between piperazine and piperidine, a constituent of piperine found in black pepper plants. The nomenclature "piperazine" reflects this historical connection, with the "-az-" infix indicating the presence of an additional nitrogen atom compared to piperidine. However, it is important to note that piperazines are not naturally derived from plants in the Piper genus, despite their nomenclatural relationship.
The introduction of piperazine compounds into pharmaceutical applications began with their initial use as solvents for uric acid, followed by their development as anthelmintic agents beginning in 1953. Early research demonstrated that piperazine compounds possessed remarkable capabilities for dissolving uric acid and forming soluble urates, although clinical applications for this purpose proved less successful than laboratory observations suggested. The transition to anthelmintic applications marked a significant milestone in piperazine chemistry, establishing the foundation for subsequent pharmaceutical developments.
Structural chemistry investigations have revealed that piperazine adopts a chair conformation with equatorial nitrogen-hydrogen groups, as confirmed through X-ray crystallography studies. The compound demonstrates characteristic basic properties typical of amines, with a pH of 10.8-11.8 for 10% aqueous solutions and pKb values of 5.35 and 9.73 at 25°C. These fundamental chemical properties have guided subsequent synthetic modifications and structural optimizations in piperazine derivative development.
The evolution of piperazine structural chemistry has encompassed extensive exploration of substitution patterns and functional group modifications. Contemporary synthetic approaches enable precise control over substitution positions and the introduction of diverse chemical functionalities, allowing researchers to fine-tune molecular properties for specific applications. The development of chlorophenoxy-substituted piperazines represents a natural progression in this evolutionary process, combining established piperazine chemistry with halogenated aromatic ether modifications.
Research Objectives and Scope of Current Study
The primary research objective of this investigation centers on the comprehensive chemical characterization of this compound, encompassing detailed analysis of its molecular structure, chemical properties, and synthetic accessibility. This study aims to provide a thorough understanding of the compound's fundamental characteristics, including its chemical classification, structural features, and position within the broader context of piperazine derivative chemistry.
The scope of this research encompasses multiple analytical dimensions, beginning with detailed structural characterization based on available chemical data and extending to examination of synthetic methodologies and chemical reactivity patterns. Investigation of the compound's molecular architecture focuses on the unique combination of piperazine core structure with chlorophenoxy substitution, analyzing how this particular substitution pattern influences overall molecular properties. The study specifically examines the role of the butyl linker in providing conformational flexibility and its impact on molecular geometry.
Secondary research objectives include evaluation of the compound's position within established structure-activity relationship frameworks for piperazine derivatives. This analysis incorporates examination of how chlorophenoxy substitution patterns contribute to chemical stability, solubility characteristics, and potential for further chemical modifications. The investigation also addresses synthetic considerations, including assessment of available synthetic routes and identification of key chemical transformations involved in the compound's preparation.
Table 2: Research Focus Areas for this compound
| Focus Area | Research Scope | Analytical Approach |
|---|---|---|
| Structural Characterization | Molecular architecture analysis | Chemical database analysis |
| Chemical Properties | Physicochemical parameter evaluation | Literature data compilation |
| Synthetic Accessibility | Preparation methodology assessment | Synthetic route analysis |
| Chemical Classification | Taxonomic positioning within piperazine derivatives | Comparative structural analysis |
Properties
IUPAC Name |
1-[4-(4-chlorophenoxy)butyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O.2ClH/c15-13-3-5-14(6-4-13)18-12-2-1-9-17-10-7-16-8-11-17;;/h3-6,16H,1-2,7-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMDXUNVZMPZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCOC2=CC=C(C=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazine with 4-(4-Chlorophenoxy)butyl Halides
One of the primary synthetic routes involves the alkylation of piperazine with a suitable 4-(4-chlorophenoxy)butyl halide or equivalent alkylating agent. This method is supported by patent literature describing alkylation reactions using halogenated compounds under basic conditions.
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- Solvents: Polar aprotic solvents such as acetonitrile, tetrahydrofuran, or dimethylformamide.
- Base: Potassium carbonate or triethylamine.
- Temperature: Reflux or controlled heating (40–80 °C).
- Catalysts: Occasionally potassium iodide to enhance leaving group displacement.
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- Nucleophilic substitution where the piperazine nitrogen attacks the alkyl halide, displacing the halogen and forming the N-substituted product.
Stepwise Synthesis via Intermediate Piperidine Derivatives
An alternative approach involves preparing 4-(4-chlorophenoxy)-piperidine intermediates, which are then further functionalized to introduce the piperazine moiety.
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- The piperidine intermediate can be converted to the piperazine derivative through ring transformation or alkylation steps.
Use of Sodium Chloroacetate and Potassium t-Butoxide in Alkylation
A detailed synthetic procedure involves the reaction of 4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl-ethanol with sodium chloroacetate in the presence of potassium t-butoxide in t-butanol solvent.
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- The reaction is conducted under nitrogen atmosphere at 75–80 °C.
- Sodium chloroacetate and potassium t-butoxide are added in portions over 4 hours.
- After completion, t-butanol is removed by distillation, and the mixture is adjusted to pH 8 with hydrochloric acid.
- Unreacted starting materials are extracted, and the product is isolated.
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- Controlled addition of reagents improves yield and purity.
- Use of t-butanol as solvent facilitates azeotropic removal and purification.
Comparative Table of Preparation Methods
Research Findings and Optimization Notes
Reaction Control: Gradual addition of alkylating agents and bases under inert atmosphere improves reaction selectivity and yield, minimizing side products.
Solvent Choice: Use of polar aprotic solvents or t-butanol supports efficient nucleophilic substitution and facilitates purification steps.
Temperature Management: Maintaining reaction temperatures between 40 °C and 80 °C balances reaction rate and product stability.
Purification: Extraction with diethyl ether and pH adjustment with hydrochloric acid are effective for isolating the dihydrochloride salt form.
Yield Considerations: The stepwise approach via piperidine intermediates offers yields up to 99%, indicating a highly efficient route.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield dechlorinated products.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted piperazine derivatives, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of various complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating new compounds with desired properties.
- Reactivity : It can participate in oxidation and reduction reactions, as well as coupling reactions such as Suzuki–Miyaura, which are pivotal in forming carbon-carbon bonds in organic chemistry.
Biology
- Biochemical Research : In proteomics, it is utilized for studying protein interactions and enzyme activities. Its structural features allow it to bind selectively to various biological targets, facilitating investigations into receptor-ligand dynamics.
- Neuropharmacological Studies : Preliminary research indicates that derivatives of this compound may interact with neurotransmitter receptors (e.g., serotonin and dopamine), suggesting potential applications in treating psychiatric disorders.
Medicine
- Drug Development : The compound is being explored for its therapeutic effects, particularly in relation to neuropharmacology. Its interactions with serotonin receptors may influence mood regulation and behavior, making it a candidate for further pharmacological studies .
- Pharmacokinetics and Pharmacodynamics : Understanding how this compound behaves in biological systems is crucial for its development as a therapeutic agent. Studies are ongoing to elucidate its absorption, distribution, metabolism, and excretion profiles.
Case Studies
Several studies have highlighted the applications of 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride:
- Receptor Binding Studies : Research has demonstrated that this compound exhibits varying affinities for different serotonin receptor subtypes. These findings are essential for developing drugs targeting specific neurological pathways .
- Synthesis of Related Compounds : Investigations into structurally similar compounds have revealed insights into how modifications affect biological activity. For example, variations in substituents can alter receptor selectivity and pharmacological properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific application being studied .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural and Pharmacological Comparison
Key Differences and Implications
A. Substituent Effects on Receptor Selectivity
- SA4503 (Sig-1R agonist) contains a 3,4-dimethoxyphenethyl group, which enhances sigma-1 receptor affinity and demonstrates neuroprotective effects in depression models .
- Buclizine and Meclizine exhibit antihistamine activity due to bulky aromatic substituents (e.g., tert-butylphenyl), which stabilize interactions with histamine H1 receptors. The target compound’s chlorophenoxy group lacks comparable bulk, suggesting divergent therapeutic applications .
B. Impact of Salt Forms and Crystallinity
- The dihydrochloride salt in the target compound improves aqueous solubility compared to free bases or monohydrochloride forms (e.g., 1-(4-Chlorophenyl)piperazine dihydrochloride) . Polymorphic forms of related piperazine salts (e.g., Forms IV–IX in ) highlight the importance of crystalline structure in bioavailability and stability .
C. Therapeutic Potential
- Anticancer Derivatives: Trimetazidine dihydrochloride serves as an intermediate in imatinib-like derivatives, where aryl piperazine groups enhance DNA/RNA interaction via pyrimidine mimicry . The target compound’s chlorophenoxy group may similarly intercalate with nucleic acids, though this requires validation.
- Antidepressant Activity : SA4503 and sigma-1 agonists reduce immobility time in forced swim tests, suggesting the target compound’s structural similarity could translate to antidepressant effects .
- Anticonvulsant Activity : Piperazines with hydroxyethyl or chlorophenyl groups (e.g., Compound II in ) show efficacy in maximal electroshock (MES) models. The target compound’s lipophilic butyl chain may enhance blood-brain barrier penetration, potentiating anticonvulsant activity .
Biological Activity
1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride is a chemical compound that has garnered attention for its diverse biological activities, particularly in neuropharmacology and drug development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 341.71 g/mol. It features a piperazine ring, a 4-chlorophenoxy group, and a butyl chain, which contribute to its unique properties and biological interactions. The presence of the piperazine moiety allows for various chemical reactions, including nucleophilic substitutions and interactions with neurotransmitter receptors.
This compound primarily interacts with neurotransmitter receptors, notably serotonin and dopamine receptors. These interactions are crucial for its potential use in treating psychiatric disorders. Preliminary studies suggest that it may act as an antagonist or partial agonist at certain serotonin receptors, which could influence mood and behavior.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Binding Affinity Studies
A study examined the binding affinity of various piperazine derivatives to dopamine receptors. While specific data for this compound is scarce, related compounds have shown varying affinities for D2 and D3 receptors, suggesting that structural modifications can significantly influence receptor interactions .
Case Studies
- Neuropharmacological Research : A study involving piperazine derivatives indicated their role as high-affinity antagonists at histamine H3 and sigma-1 receptors. This suggests that modifications to the piperazine structure can enhance receptor selectivity and therapeutic potential .
- Antibacterial Evaluation : In vitro studies on similar compounds have shown effective antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) reported between 50 µM to 100 µM against pathogens like Staphylococcus aureus .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 1-(4-Chlorophenyl)-4-[4-(4-methoxyphenoxy)butyl]piperazine | C16H22ClN2O2 | Contains methoxy substituent | Potential receptor interactions |
| Piperazine, 1-(4-(p-chlorophenoxy)butyl)-4-(m-chlorophenyl) | C16H22Cl2N2O | Additional chlorine substituent | Altered pharmacological properties |
| 1-[4-(4-chlorophenoxy)butyl]-4-(2,3-dimethylphenyl)piperazine | C18H26ClN2O | Dimethyl substitution influences lipophilicity | Varies in receptor selectivity |
Q & A
Q. Basic
- H/C NMR: Confirm substituent positions and piperazine ring integrity (e.g., δ 2.5–3.5 ppm for piperazine protons) .
- Elemental analysis: Validate stoichiometry (e.g., CHClNO).
- HPLC: Assess purity (>95% for research-grade material) .
Q. Advanced
- High-resolution mass spectrometry (HRMS): Confirm molecular ion ([M+H]) with <2 ppm error.
- X-ray crystallography: Resolve stereochemical ambiguities in salt forms.
- Thermogravimetric analysis (TGA): Evaluate hygroscopicity and thermal stability during storage .
How should the compound be stored to maintain stability?
Basic
Store in airtight, light-resistant containers at 2–8°C. Use desiccants (e.g., silica gel) to minimize hydrolysis of the dihydrochloride salt. Avoid prolonged exposure to temperatures >25°C .
Advanced
For long-term stability (>6 months):
- Lyophilize the compound and store under inert gas (N or Ar).
- Monitor degradation via accelerated stability studies (40°C/75% RH for 1–3 months) with periodic HPLC analysis. Common degradation products include free piperazine and 4-(4-chloro-phenoxy)butanol .
What strategies improve enantiomeric purity during synthesis?
Q. Advanced
- Chiral resolution: Use (+)- or (-)-di-p-toluoyl-D-tartaric acid to separate enantiomers via diastereomeric salt formation.
- Asymmetric catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps.
- Chiral HPLC: Validate purity with columns like Chiralpak AD-H (hexane/isopropanol mobile phase) .
How can researchers design dose-response studies for in vivo models?
Q. Advanced
- Pharmacokinetic profiling: Determine bioavailability via intravenous (IV) and oral (PO) administration in rodents.
- Dose range: Test 0.1–50 mg/kg, with endpoints at 1, 3, 6, and 24 hours.
- Toxicology: Monitor organ weight changes (liver, kidneys) and serum biomarkers (ALT, creatinine) at supratherapeutic doses (≥100 mg/kg) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
